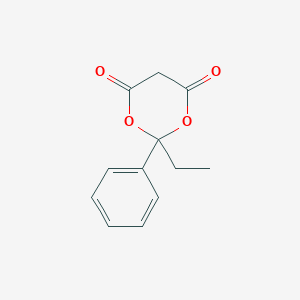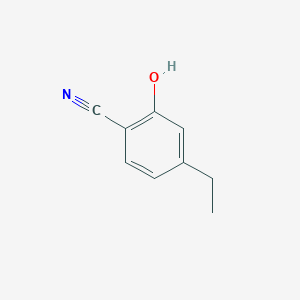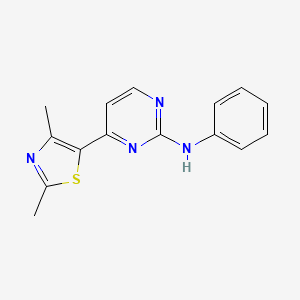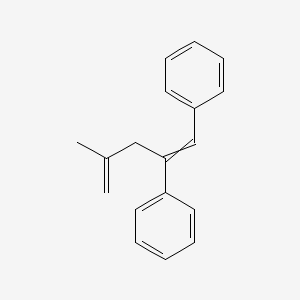
1,1'-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene is a chemical compound with the molecular formula C18H20. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which contributes to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with 4-methylpenta-1,4-diene-1,2-diyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Electrophilic Addition: Due to the presence of conjugated double bonds, it readily undergoes electrophilic addition reactions with halogens and hydrogen halides.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or diols.
Substitution: Aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Also used in electrophilic addition reactions.
Oxidizing Agents (e.g., KMnO4, OsO4): Used for oxidation reactions.
Major Products Formed
1,2- and 1,4-Addition Products: Formed during electrophilic addition reactions.
Epoxides and Diols: Formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methylpenta-1,4-diene-1,2-diyl)dibenzene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound’s conjugated double bonds make it highly reactive towards electrophiles, leading to the formation of carbocation intermediates that undergo further reactions.
Oxidation: The double bonds can be oxidized to form epoxides or diols, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different molecular structure.
4-Methyl-1,3-pentadiene: A closely related compound with similar chemical properties.
1,4-Pentadiene: A non-conjugated diene with different reactivity and stability.
Eigenschaften
CAS-Nummer |
652131-11-8 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(4-methyl-1-phenylpenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C18H18/c1-15(2)13-18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,14H,1,13H2,2H3 |
InChI-Schlüssel |
FTEXCNUUMZSNDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


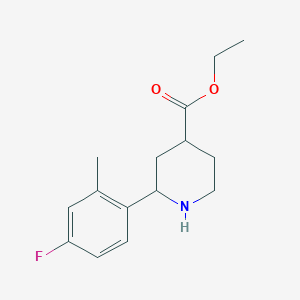
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
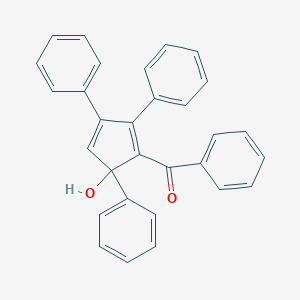
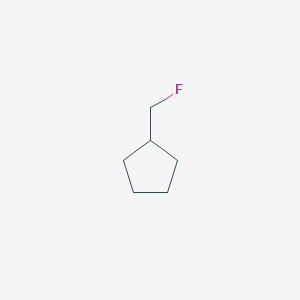
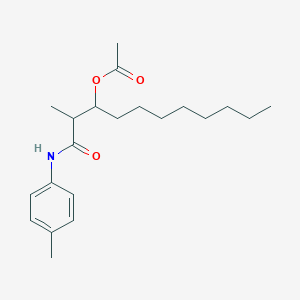
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
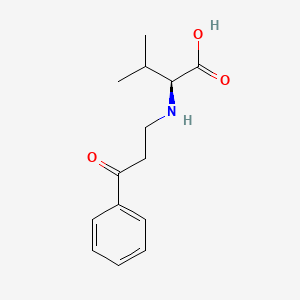
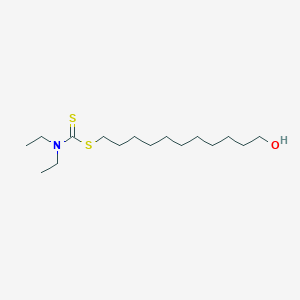
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

